molecular formula C10H13NO4 B13263648 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid CAS No. 34582-27-9

2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid

Cat. No.: B13263648
CAS No.: 34582-27-9
M. Wt: 211.21 g/mol
InChI Key: ZQCYJCMADFAKAA-UHFFFAOYSA-N
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Description

2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of biocatalysts, such as enzymes, can also be explored to achieve more environmentally friendly and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid undergoes various chemical reactions including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to neurotransmitters.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl groups on the phenyl ring allow for hydrogen bonding and other interactions with biological molecules, influencing its activity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A precursor to 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid, lacking the hydroxyl and methyl substitutions on the phenyl ring.

    Tyrosine: Similar structure but with hydroxyl groups at different positions on the phenyl ring.

    DOPA (3,4-dihydroxyphenylalanine): Contains hydroxyl groups at the 3 and 4 positions, used in the treatment of Parkinson’s disease.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.

Properties

CAS No.

34582-27-9

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-5-2-8(12)9(13)4-6(5)3-7(11)10(14)15/h2,4,7,12-13H,3,11H2,1H3,(H,14,15)

InChI Key

ZQCYJCMADFAKAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(C(=O)O)N)O)O

Origin of Product

United States

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